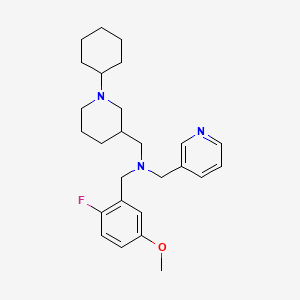![molecular formula C17H17BrN2O3 B6086477 N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. This compound was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
作用機序
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), a protein that phosphorylates IκB, leading to its degradation and subsequent activation of NF-κB. By inhibiting IKK, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 prevents the activation of NF-κB and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to have various biochemical and physiological effects in cell and animal models. In addition to its anti-inflammatory and anti-cancer properties, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to have anti-viral properties, specifically against HIV-1 and hepatitis C virus. This compound has also been shown to reduce oxidative stress and protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for IKK inhibition, as well as its ability to penetrate cell membranes and reach intracellular targets. However, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 also has some limitations, including its potential cytotoxicity at high concentrations and its instability in aqueous solutions.
将来の方向性
There are several future directions for the study and development of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective IKK inhibitors based on the structure of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 and its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 involves the reaction of 4-bromo-3-methylphenol with 2-chloroacetic acid in the presence of a base to form 2-(4-bromo-3-methylphenoxy)acetic acid. The resulting compound is then reacted with N-(4-acetylphenyl)hydroxylamine to form N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. This method of synthesis has been optimized and modified by various researchers to improve the yield and purity of the compound.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory properties, specifically its ability to inhibit NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses and is often overactivated in various diseases, including cancer, arthritis, and inflammatory bowel disease. N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to effectively inhibit NF-κB activation and reduce inflammation in various cell and animal models.
In addition to its anti-inflammatory properties, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been studied for its anti-cancer properties. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-9-15(7-8-16(11)18)23-10-17(22)20-14-5-3-13(4-6-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGORXTPPWNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)

![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6086449.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-indazol-1-yl)-N-methylacetamide](/img/structure/B6086454.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6086471.png)
![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![5,5-dimethyl-2-[(1,2,3,4-tetrahydro-1-naphthalenylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6086479.png)